2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17816235
InChI: InChI=1S/C12H10N4.BrH/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12;/h1-7,13H,8H2;1H
SMILES:
Molecular Formula: C12H11BrN4
Molecular Weight: 291.15 g/mol

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide

CAS No.:

Cat. No.: VC17816235

Molecular Formula: C12H11BrN4

Molecular Weight: 291.15 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide -

Specification

Molecular Formula C12H11BrN4
Molecular Weight 291.15 g/mol
IUPAC Name 2-pyrimidin-2-yl-3H-isoindol-1-imine;hydrobromide
Standard InChI InChI=1S/C12H10N4.BrH/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12;/h1-7,13H,8H2;1H
Standard InChI Key CFYWRBQTWQASAZ-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(=N)N1C3=NC=CC=N3.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular structure combines a pyrimidine heterocycle with an isoindoline-imine framework, stabilized by a hydrobromic acid counterion. The pyrimidine ring contributes aromatic stability and hydrogen-bonding capabilities, while the isoindoline moiety introduces conformational rigidity. This combination is critical for potential interactions with biological targets, particularly enzymes and receptors involved in cellular signaling .

Table 1: Chemical Identity of 2-Pyrimidin-2-ylisoindolin-1-imine Hydrobromide

PropertyValue
CAS Number1171549-94-2
IUPAC Name2-pyrimidin-2-yl-3H-isoindol-1-imine; hydrobromide
Molecular FormulaC₁₂H₁₁BrN₄
Molecular Weight291.15 g/mol
Purity95%

Structural Analysis

The compound’s fused bicyclic system creates a planar aromatic region (pyrimidine) adjacent to a non-planar isoindoline ring, enabling π-π stacking and dipole interactions. The hydrobromide salt enhances aqueous solubility, facilitating in vitro assays. X-ray crystallography data, though unavailable in the provided sources, would likely reveal intramolecular hydrogen bonding between the imine nitrogen and the hydrobromic acid .

Physical and Chemical Properties

Stability and Reactivity

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide is stable under recommended storage conditions (room temperature, dry environment) but decomposes upon exposure to strong oxidizers, emitting toxic gases such as hydrogen bromide and nitrogen oxides. Its reactivity profile suggests compatibility with inert atmospheres and avoidance of high-temperature processing .

Table 2: Hazardous Decomposition Products

ConditionProducts
Thermal DecompositionHydrogen bromide, nitrogen oxides, carbon oxides
Oxidative StressBrominated aromatic compounds
GHS HazardCategorySignal Word
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory Irritation3Warning

Environmental Precautions

Environmental release must be prevented due to unknown ecotoxicity. Spills require containment with inert absorbents and disposal via approved waste facilities. The compound’s persistence in ecosystems remains unstudied, necessitating caution in laboratory settings .

Applications in Research and Development

Proteomics and Kinase Inhibition

Although specific mechanistic studies are absent from the provided sources, structural analogs of pyrimidine-containing compounds are frequently employed in kinase inhibition assays. The compound’s ability to chelate ATP-binding pockets in kinases suggests potential utility in cancer research, though empirical validation is required .

Pharmacological Modifications

The isoindoline-imine scaffold permits synthetic diversification, enabling researchers to explore structure-activity relationships (SAR). Bromide counterion substitution with other anions (e.g., chloride) could alter pharmacokinetic properties, a common strategy in drug candidate optimization .

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